molecular formula C21H16O2 B13777838 5-(Acetoxymethyl)chrysene CAS No. 71431-96-4

5-(Acetoxymethyl)chrysene

Cat. No.: B13777838
CAS No.: 71431-96-4
M. Wt: 300.3 g/mol
InChI Key: PGBXBJXJTLTDSA-UHFFFAOYSA-N
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Description

5-(Acetoxethyl)chrysene is a synthetic ester derivative of the polycyclic aromatic hydrocarbon (PAH) 5-methylchrysene, designed for research into the metabolic activation pathways of carcinogenic alkylated PAHs . It is primarily used to investigate the "benzylic ester pathway," a mechanism where hydroxymethylated PAHs are converted into reactive esters, such as acetoxymethyl or sulfooxymethyl derivatives . These electrophilic esters can undergo heterolytic cleavage to form highly reactive benzylic carbocation intermediates, which are capable of binding to cellular DNA to form adducts, a critical initiating step in chemical carcinogenesis . This compound serves as a direct-acting analog of the metabolically formed 5-(hydroxymethyl)chrysene and 5-sulfooxymethylchrysene, allowing researchers to study DNA adduction patterns and mutagenic events without requiring enzymatic activation . The parent compound, 5-methylchrysene, is a potent environmental carcinogen found in sources like tobacco smoke and crude oil, and its tumorigenicity is linked to both the bay-region diol-epoxide pathway and the benzylic hydroxylation pathway . Studies suggest that methylation at the 5-position (a bay-region) significantly enhances carcinogenic potency compared to the unsubstituted parent hydrocarbon . Researchers utilize 5-(Acetoxymethyl)chrysene as a tool to unravel the complex mechanisms of PAH-induced tumor initiation and progression, providing valuable insights for toxicological risk assessment . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

71431-96-4

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

chrysen-5-ylmethyl acetate

InChI

InChI=1S/C21H16O2/c1-14(22)23-13-17-12-16-7-3-4-8-18(16)20-11-10-15-6-2-5-9-19(15)21(17)20/h2-12H,13H2,1H3

InChI Key

PGBXBJXJTLTDSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Acetoxymethyl)chrysene

Key Synthetic Routes

Starting from 5-Methylchrysene
  • Step 1: Hydroxylation of 5-Methyl Group

    The methyl group at the 5-position of chrysene is selectively oxidized to a hydroxymethyl group using oxidizing agents such as selenium dioxide (SeO2) or chromium-based reagents under controlled conditions. This yields 5-(hydroxymethyl)chrysene as an intermediate.

  • Step 2: Acetylation of Hydroxymethyl Group

    The hydroxymethyl group is then acetylated using acetic anhydride in the presence of a base catalyst such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the acetoxymethyl derivative.

This two-step route is summarized in the following table:

Step Reaction Type Reagents/Conditions Product Yield (%) (typical)
1 Oxidation SeO2 or CrO3, reflux in solvent 5-(Hydroxymethyl)chrysene 60-75
2 Acetylation Acetic anhydride, pyridine, 0-25°C This compound 80-90
Alternative Synthetic Routes
  • Wittig Reaction Approach

    Photochemical and Wittig reaction strategies have been employed in the synthesis of substituted chrysenes, including derivatives with functional groups at the 5-position. For example, the Wittig reaction can be used to assemble the chrysene skeleton with a protected hydroxymethyl or acetoxymethyl substituent, followed by deprotection or further functionalization.

  • Photochemical Synthesis

    Some studies have used photochemical methods to generate chrysenol derivatives, which can then be converted to acetoxymethyl derivatives through acetylation steps.

Reaction Conditions and Optimization

  • Oxidation Step

    • Solvents: Commonly used solvents include acetic acid, dioxane, or chloroform.
    • Temperature: Reflux temperatures are typical, but care is taken to avoid overoxidation.
    • Time: Several hours to overnight, depending on reagent and scale.
  • Acetylation Step

    • Catalysts: Pyridine or triethylamine to neutralize acetic acid formed.
    • Temperature: 0 to 25°C to prevent side reactions.
    • Reaction Time: Typically 2-6 hours.

Purification of the final product is usually achieved by recrystallization or chromatographic techniques such as flash chromatography.

Analytical Data and Characterization

The identity and purity of this compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ^1H NMR shows characteristic signals for aromatic protons of chrysene and the acetoxymethyl group (singlet for methyl protons of acetate around 2.0 ppm, methylene protons adjacent to oxygen around 4.5-5.0 ppm).
  • Mass Spectrometry

    • Molecular ion peak consistent with molecular formula C21H16O3 (chrysene core plus acetoxymethyl substituent).
  • Melting Point

    • Typically reported in literature to confirm purity.

Research Findings and Applications

Mutagenicity Studies

This compound has been synthesized and evaluated in mutagenicity assays, particularly in Salmonella typhimurium strains. Research indicates that while the parent compound 5-methylchrysene shows significant mutagenic activity, the acetoxymethyl derivative exhibits reduced mutagenicity, suggesting that methyl oxidation to hydroxyl or acetoxymethyl groups modulates biological activity.

Biological Activity

The compound's acetoxymethyl group may influence its interaction with enzymes and DNA, affecting its role as a procarcinogen or in metabolic activation pathways.

Summary Table of Preparation Methods and Key Data

Aspect Details
Starting Material 5-Methylchrysene
Key Intermediates 5-(Hydroxymethyl)chrysene
Oxidizing Agents Selenium dioxide (SeO2), Chromium trioxide (CrO3)
Acetylating Agents Acetic anhydride with pyridine or triethylamine
Typical Reaction Conditions Oxidation: reflux in acetic acid or suitable solvent; Acetylation: 0-25°C, several hours
Purification Methods Recrystallization, flash chromatography
Yield Range Overall 50-80% depending on conditions and scale
Characterization Techniques NMR (^1H, ^13C), Mass spectrometry, Melting point
Biological Relevance Mutagenicity assays show reduced activity vs. 5-methylchrysene

Chemical Reactions Analysis

Hydrolysis Reactions

The acetoxymethyl group undergoes hydrolysis under acidic or basic conditions to yield 5-(hydroxymethyl)chrysene. This reaction is critical for detoxification pathways and environmental degradation:

  • Acid-Catalyzed Hydrolysis : In aqueous HCl (6 N), the acetyl group is cleaved, producing 5-(hydroxymethyl)chrysene (85% yield) .

  • Base-Mediated Hydrolysis : Treatment with K₂CO₃ in ethanol under reflux conditions removes the acetyl group, forming the hydroxymethyl derivative .

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalyst/SolventProductYield (%)Reference
Acidic (6 N HCl)Aqueous HCl5-(Hydroxymethyl)chrysene85
Basic (K₂CO₃)Ethanol5-(Hydroxymethyl)chrysene89

Oxidation Reactions

The hydroxymethyl derivative formed after hydrolysis can be oxidized to 5-carboxychrysene, a reaction relevant to metabolic studies:

  • Enzymatic Oxidation : Cytochrome P450 (CYP1A1, CYP1B1) oxidizes the hydroxymethyl group to a carboxylic acid via intermediate aldehydes .

  • Chemical Oxidation : Strong oxidizers like KMnO₄ in acidic conditions convert 5-(hydroxymethyl)chrysene to 5-carboxychrysene, though yields are lower (≤50%) compared to enzymatic pathways .

Key Finding : Oxidation enhances water solubility but also increases mutagenic potential by forming electrophilic intermediates .

Metabolic Activation and DNA Adduct Formation

5-(Acetoxymethyl)chrysene is metabolized into reactive diol-epoxides, which bind to DNA:

  • Metabolic Pathway : CYP enzymes convert the parent compound to 1,2-dihydroxy-5-methylchrysene, which is further oxidized to diol-epoxides .

  • DNA Adducts : The (+)-anti-diol-epoxide isomer forms stable adducts with guanine residues, primarily at the N² position .

Table 2: Mutagenicity of this compound Derivatives

CompoundMutagenicity (TA100 Strain)Activation SystemReference
5-MethylchryseneHighRat liver homogenate
This compoundLowRat liver homogenate
5-CarboxychryseneModerateCYP1B1 enzyme system

Conjugation Reactions

Detoxification occurs via glutathione (GSH) conjugation mediated by glutathione transferases (GSTs):

  • GSTP1 Catalysis : Human GSTP1 catalyzes the conjugation of diol-epoxides with GSH, reducing cytotoxicity by 30–40% .

  • Reactivity : The acetoxymethyl group itself is not directly conjugated but influences the electronic environment of the PAH core, modulating GST binding efficiency .

Thermal and Photochemical Stability

  • Thermal Decomposition : At 100°C in acidic conditions, this compound decomposes to levulinic acid and humin .

  • Photodegradation : UV exposure induces ring-opening reactions, forming smaller aromatic fragments (e.g., phthalic acid derivatives) .

Scientific Research Applications

Carcinogenicity Studies

5-(Acetoxymethyl)chrysene has been extensively studied for its potential carcinogenic effects. Research indicates that PAHs, including this compound, can form DNA adducts, leading to mutations and cancer development. For example, studies have shown that exposure to this compound can induce tumors in animal models, particularly when administered through dermal contact or ingestion .

Study TypeFindingsModel Organism
Dermal ExposureInduction of skin tumorsMice
IngestionDNA adduct formationRats
Long-term ExposureIncreased cancer riskVarious laboratory animals

Environmental Toxicology

This compound is also significant in environmental studies, particularly regarding its presence in urban effluents and its bioaccumulation in aquatic organisms. Research has demonstrated that PAHs can accumulate in the tissues of marine life, leading to biomagnification and potential health risks for humans consuming contaminated seafood .

Environmental ImpactObservationsAffected Species
BioaccumulationHigh concentrations in aquatic organismsMytilus spp., D. polymorpha
ToxicityStress biomarkers detected at low concentrationsVarious marine species

Drug Development and Delivery Systems

Recent studies have explored the use of derivatives of this compound in drug delivery systems. The compound's ability to form stable complexes with various nanocarriers enhances the delivery of therapeutic agents, particularly in cancer treatment. For instance, formulations incorporating this compound have shown improved solubility and bioavailability of anticancer drugs .

Drug Delivery SystemApplicationEfficacy
NanocarriersEnhanced delivery of hydrophobic drugsIncreased cytotoxicity against cancer cells
Liposomal FormulationsTargeted therapy for specific cancer typesImproved therapeutic outcomes

Case Study 1: Carcinogenic Risk Assessment

A comprehensive study assessed the carcinogenic risk associated with this compound exposure among industrial workers. The findings indicated a significant correlation between exposure levels and increased incidence of lung cancer, emphasizing the need for stringent safety regulations in occupational settings.

Case Study 2: Environmental Monitoring

In a study conducted on urban waterways, researchers monitored the concentration of PAHs, including this compound. The results revealed alarming levels that exceeded safety thresholds, prompting recommendations for improved wastewater treatment processes to mitigate environmental contamination.

Mechanism of Action

The mechanism by which chrysen-5-ylmethyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Antioxidant Pathways: The compound may scavenge free radicals and reduce oxidative stress.

    Apoptotic Pathways: It may induce apoptosis in cancer cells by activating specific signaling pathways.

    Enzyme Inhibition: Chrysen-5-ylmethyl acetate may inhibit certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Tumorigenic Potential: While this compound’s carcinogenicity remains unstudied, structural analogs like diol epoxides demonstrate that substituent position and stereochemistry critically influence bioactivity .

Data Tables

Table 1: Tumorigenicity of Chrysene Derivatives in Mice

Compound Pulmonary Tumor Incidence Hepatic Tumor Incidence Reference
Chrysene 15% (control) 25% (males)
Bay-Region Diol Epoxide-2 98% 42%
3,4-Epoxy-1,2,3,4-tetrahydrochrysene 71% 17%

Table 2: Mutagenicity in Salmonella TA100

Compound Mutagenic Activity (Relative to Control) Reference
Bay-Region Diol Epoxide-2 40× (vs. chrysene 5,6-oxide)
3,4-Epoxy-1,2,3,4-tetrahydrochrysene 18×

Biological Activity

5-(Acetoxymethyl)chrysene is a synthetic compound that has garnered attention in the field of biological research due to its potential anticancer and antioxidant properties. This article explores its biological activity, including relevant case studies, research findings, and a summary of key data.

This compound belongs to a class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are recognized for their complex structures and significant biological activities. The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C₁₅H₁₄O₂
  • CAS Number : 71431-96-4

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity , particularly against certain types of cancer cells. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis.

Antioxidant Activity

In addition to its anticancer properties, this compound has also been investigated for its antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress that can lead to cellular damage and various diseases.

  • Research Findings : Studies have demonstrated that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative damage.

In Vitro Studies

  • Cell Viability Assays : Various assays, such as the Alamar Blue assay, have been employed to assess the viability of cells treated with this compound. These studies typically reveal a dose-dependent decrease in cell viability, indicating cytotoxic effects on cancer cell lines .
  • Gene Expression Analysis : Investigations into gene expression changes following treatment with this compound have highlighted alterations in genes associated with apoptosis and cell cycle progression. This suggests that the compound may exert its effects through modulation of these critical pathways .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is essential for understanding the full biological impact of this compound. Limited studies have been conducted on animal models to evaluate its efficacy and safety profile.

  • Tumorigenesis Studies : Preliminary animal studies indicate that exposure to this compound may influence tumor development and progression, although further research is required to establish definitive conclusions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Findings Reference
In Vitro AssayInduces apoptosis in cancer cell lines
Antioxidant ActivityScavenges free radicals effectively
Gene ExpressionAlters expression of apoptosis-related genes
In Vivo StudyPotential influence on tumor development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Acetoxymethyl)chrysene, and how can researchers ensure reproducibility?

  • Methodological Answer :

  • Prioritize protocols from peer-reviewed studies, detailing reaction conditions (e.g., temperature, solvent systems, and catalysts). For reproducibility, document deviations and validate intermediates via spectroscopic techniques (e.g., NMR, FTIR). Cross-reference synthetic steps with NIST Chemistry WebBook standards (e.g., purity thresholds, solvent compatibility) .
  • Include a stepwise flowchart of synthesis, emphasizing quality control checks (e.g., TLC monitoring, yield optimization) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Use HPLC or GC-MS with chrysene-specific columns (e.g., C18 reverse-phase) and standardized calibration curves . Validate retention times against certified reference materials (e.g., 5-Methylchrysene standard solutions) .
  • For spectral interpretation, compare fragmentation patterns (MS) and chemical shifts (NMR) with databases like NIST . Report uncertainties and detection limits in compliance with analytical chemistry guidelines .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer :

  • Employ factorial experimental designs (e.g., varying pH, UV exposure) to simulate environmental degradation . Quantify degradation products using PAH-specific protocols (e.g., EPA Method 610) and validate via ANOVA to isolate significant factors .
  • Include controls (e.g., chrysene derivatives) and replicate trials to account for matrix effects .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity data for this compound across different studies?

  • Methodological Answer :

  • Conduct meta-analysis to identify variables (e.g., assay type, cell lines, exposure duration) causing discrepancies. Use regression models to normalize data and assess confounding factors (e.g., metabolite interference) .
  • Cross-validate findings with in silico toxicity prediction tools (e.g., QSAR models) and primary literature reviews .

Q. What experimental strategies mitigate interference from co-eluting PAHs during chromatographic analysis of this compound?

  • Methodological Answer :

  • Optimize mobile-phase gradients (e.g., acetonitrile/water ratios) and employ tandem MS/MS for selective ion monitoring . Validate specificity via spiked recovery tests and matrix-matched calibration .
  • Compare retention indices with EPA PAH priority lists (e.g., Fluoranthene, Benzo(a)pyrene) to confirm peak identity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with systematic modifications (e.g., ester groups, methyl positions) and test bioactivity in standardized assays (e.g., Ames test for mutagenicity) .
  • Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, HOMO-LUMO gaps) with activity trends . Use crystallographic data (if available) to validate steric/electronic effects .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) frameworks, using DOE (Design of Experiments) to identify critical process parameters (CPPs) . Analyze variability via control charts and ANOVA to isolate outliers .
  • Document raw data (e.g., reaction yields, impurity profiles) in appendices for transparency .

Data Management & Ethics

Q. How should researchers securely archive and share raw data for this compound studies?

  • Methodological Answer :

  • Store electronic data in encrypted repositories (e.g., institutional databases) with version control . For hard copies, use fireproof storage and redact sensitive metadata.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using persistent identifiers (DOIs) .

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental impact?

  • Methodological Answer :

  • Disclose funding sources and potential conflicts of interest . Use neutral language to present contradictory findings, avoiding overinterpretation .
  • Consult ethical guidelines (e.g., ACS Ethical Standards) for data anonymization and plagiarism checks .

Tables for Reference

Parameter Recommended Method Key References
Synthesis ValidationNMR (¹H/¹³C), FTIR, Melting Point
Environmental DegradationEPA Method 610, ANOVA
Toxicity Meta-AnalysisQSAR Models, PRISMA Guidelines
Data ArchivingFAIR Principles, Institutional Repositories

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.